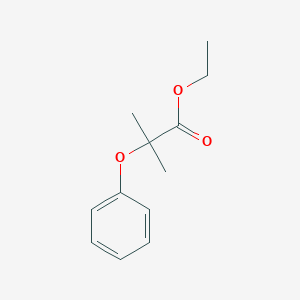
Ethyl 2-methyl-2-phenoxypropanoate
Cat. No. B097766
Key on ui cas rn:
18672-04-3
M. Wt: 208.25 g/mol
InChI Key: WGIIOGRUHSJKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07449468B2
Procedure details


To a solution of potassium t-butoxide (1M in THF, 531ml, 0.531moles, 1eq) precooled to 0° C. (ice bath) was added phenol (50g, 0.531moles, 1eq) in dry THF (50ml) dropwise via an addition funnel over 20minutes maintaining the internal temperature of the reaction below 5degrees centigrade. Ethyl-2-bromoisobutyrate (70.14ml, 0.9eq, 0.478moles) in dry THF (20ml) was added dropwise over 10minutes maintaining the internal reaction temperature below 5° C. After the addition was complete, the ice bath was removed and the reaction was allowed to warm to room temperature. The reaction was brought to reflux and maintained at this reflux temperature for 8hours. Following the cooling of the reaction to 0° C. the volatiles were removed in vacuo. The residue was then partitioned between EtOAc and 1N NaOH. The phases were separated and the organic phase washed with 1N NaOH, H2O, brine and dried over Na2SO4. After filtration the solution was concentrated under reduced pressure to yield 83g (75%) of clean title compound.

Name
phenol
Quantity
0.531 mol
Type
reactant
Reaction Step Two




Name
Yield
75%

Name
Identifiers


|
REACTION_CXSMILES
|
CC(C)([O-:4])C.[K+].BrCC1N=C([C:19]2[CH:24]=[CH:23][C:22](C(F)(F)F)=[CH:21][CH:20]=2)SC=1C(OCC)=O.[CH2:29]([O:31][C:32](=[O:37])[C:33](Br)([CH3:35])[CH3:34])[CH3:30]>C1COCC1>[CH3:34][C:33]([O:4][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)([CH3:35])[C:32]([O:31][CH2:29][CH3:30])=[O:37] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
531 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Two
|
Name
|
phenol
|
|
Quantity
|
0.531 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC=1N=C(SC1C(=O)OCC)C1=CC=C(C=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
70.14 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C)(C)Br)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precooled to 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the internal temperature of the reaction below 5degrees centigrade
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the internal reaction temperature below 5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ice bath was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at this reflux temperature for 8hours
|
|
Duration
|
8 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling of the reaction to 0° C. the volatiles
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was then partitioned between EtOAc and 1N NaOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase washed with 1N NaOH, H2O, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration the solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OCC)(C)OC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
